Cas no 6224-65-3 (tri(4-methylphenyl)phosphine sulfide)

Tri(4-methylphenyl)phosphine sulfide is an organophosphorus compound characterized by its sulfur-bound phosphine center and three 4-methylphenyl substituents. This compound is valued for its stability and utility as a ligand or intermediate in coordination chemistry and catalytic applications. The electron-donating methyl groups enhance its solubility in organic solvents, facilitating its use in homogeneous reaction systems. Its robust structure and sulfur coordination site make it suitable for forming stable metal complexes, particularly in transition metal catalysis. The compound's defined steric and electronic properties contribute to its effectiveness in selective synthetic transformations, offering advantages in precision and reproducibility for specialized chemical processes.
tri(4-methylphenyl)phosphine sulfide structure
6224-65-3 structure
Product Name:tri(4-methylphenyl)phosphine sulfide
CAS No:6224-65-3
MF:C21H21PS
MW:336.430205106735
MDL:MFCD00087367
CID:956371
PubChem ID:630688
Update Time:2025-05-28

tri(4-methylphenyl)phosphine sulfide Chemical and Physical Properties

Names and Identifiers

    • tri(4-methylphenyl)phosphine sulfide
    • tris(4-methylphenyl)-sulfanylidene-λ<sup>5</sup>-phosphane
    • DTXSID00211290
    • AKOS024319259
    • tri(4-methylphenyl)phosphine sulphide
    • SCHEMBL1486414
    • 6224-65-3
    • Phosphine sulfide, tris(4-methylphenyl)-
    • Tris(4-methylphenyl)phosphine sulfide
    • ITFYRQZRIAGVPR-UHFFFAOYSA-N
    • MFCD00087367
    • tri-p-tolylphosphinsulfid
    • tris(4-methylphenyl)-sulfanylidene-lambda5-phosphane
    • Tri-p-tolylphosphine sulfide
    • MDL: MFCD00087367
    • Inchi: 1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
    • InChI Key: ITFYRQZRIAGVPR-UHFFFAOYSA-N
    • SMILES: S=P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 338.12599
  • Monoisotopic Mass: 338.125808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1
  • XLogP3: 6.9

Experimental Properties

  • Melting Point: 185 °C
  • Boiling Point: 399.8°C at 760 mmHg
  • Flash Point: 206.3°C
  • PSA: 0
  • LogP: 4.48280

tri(4-methylphenyl)phosphine sulfide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
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TRI-P-TOLYLPHOSPHINESULFIDE
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RMB 117.90 2025-02-20
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